

# The Double Bond of 1-Dodecene: A Technical Guide to its Reactivity

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## Compound of Interest

Compound Name: **1-Dodecene**

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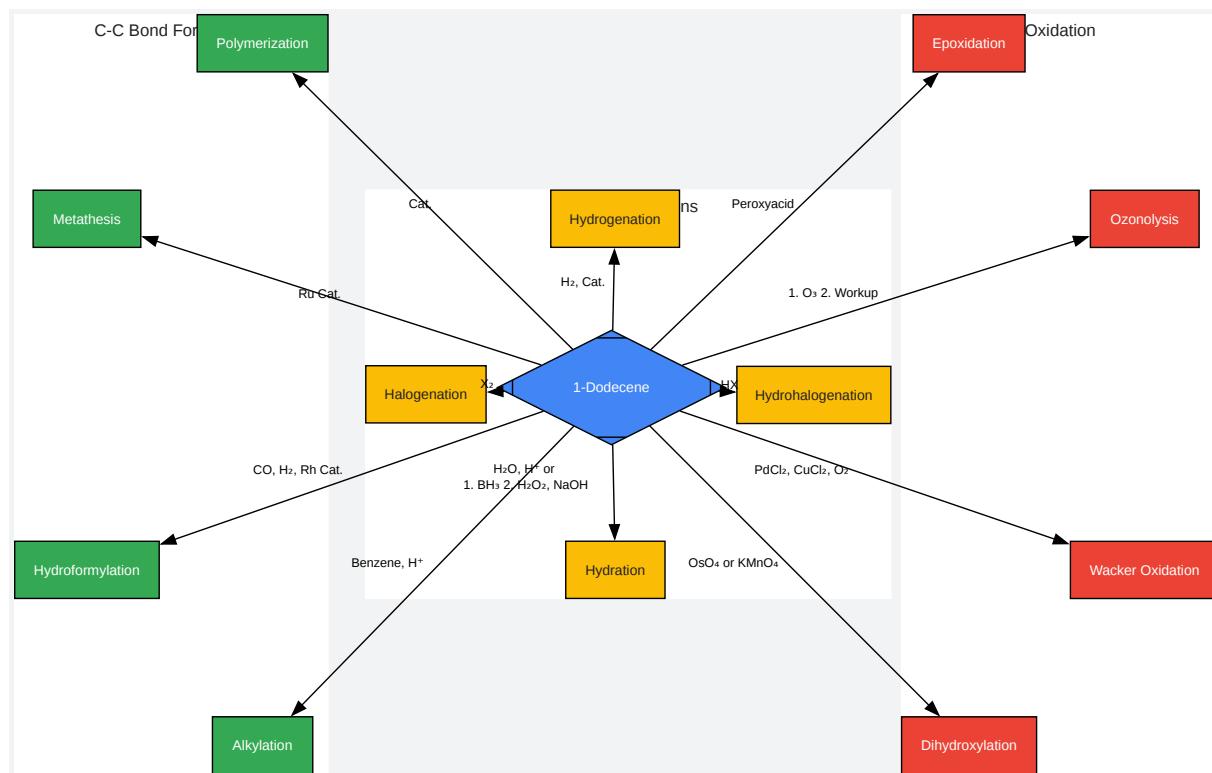
## Abstract

**1-Dodecene**, a linear alpha-olefin with the formula  $C_{10}H_{21}CH=CH_2$ , serves as a pivotal building block in the chemical industry and a valuable substrate in synthetic organic chemistry.<sup>[1]</sup> Its terminal double bond is characterized by high reactivity, making it susceptible to a wide array of chemical transformations.<sup>[2]</sup> This reactivity is harnessed for the production of detergents, lubricants, polymers, and fine chemicals.<sup>[1][3]</sup> This technical guide provides an in-depth exploration of the reactivity of the double bond in **1-dodecene**, focusing on key reaction classes including electrophilic additions, oxidation, metathesis, hydroformylation, and polymerization. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in research and development.

## Core Reactivity of the Alkene Functional Group

The chemical behavior of **1-dodecene** is dominated by its terminal C=C double bond, which consists of a strong sigma ( $\sigma$ ) bond and a weaker, more accessible pi ( $\pi$ ) bond.<sup>[4]</sup> The electron density of the  $\pi$  bond makes it a nucleophilic center, prone to attack by electrophiles.<sup>[5]</sup> This fundamental characteristic underpins the majority of its reactions, which can be broadly categorized as addition reactions, where the  $\pi$  bond is broken and two new  $\sigma$  bonds are formed.<sup>[6][7]</sup>

The regioselectivity of these additions to the unsymmetrical double bond of **1-dodecene** is a critical consideration, often governed by Markovnikov's rule or directed by specific catalysts and reagents to achieve anti-Markovnikov outcomes.[8][9]



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**Figure 1.** Key reactivity pathways of the **1-dodecene** double bond.

## Electrophilic Addition Reactions

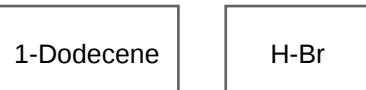
Electrophilic additions are hallmark reactions of alkenes. The reaction is initiated by an electrophile attacking the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[10][11]

## Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) across the double bond of **1-dodecene** typically follows Markovnikov's rule.[12] This rule predicts that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C1), while the halide adds to the more substituted carbon atom (C2).[8] This regioselectivity is dictated by the formation of the more stable secondary carbocation at the C2 position over the primary carbocation at C1.[5]

## Markovnikov Addition Mechanism

## Step 1: Protonation to form more stable carbocation



$\pi$  bond attacks H

Secondary Carbocation  
(on C2)

## Step 2: Nucleophilic attack

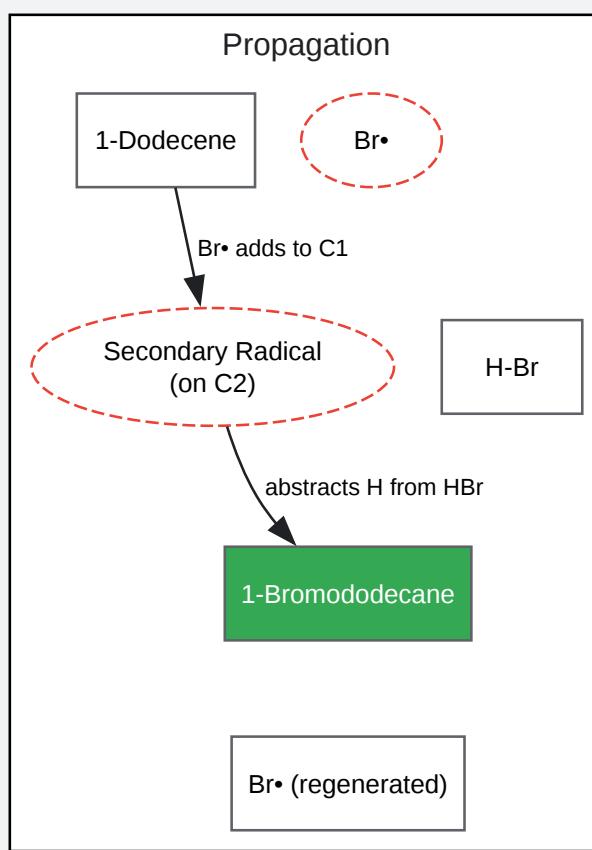
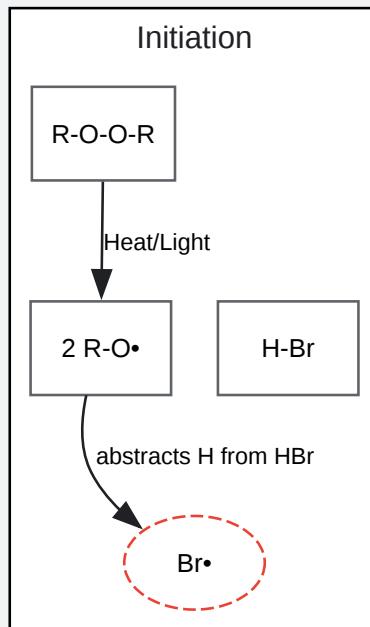
Br<sup>-</sup>

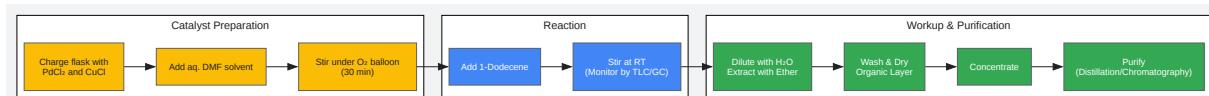
Secondary Carbocation

Br<sup>-</sup> attacks C<sup>+</sup>

2-Bromododecane

## Anti-Markovnikov (Radical) Addition Mechanism





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